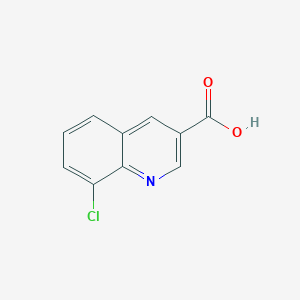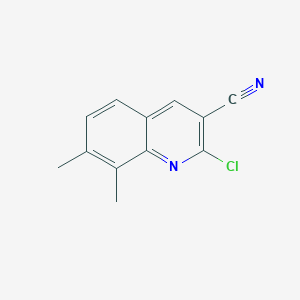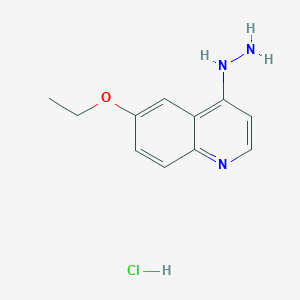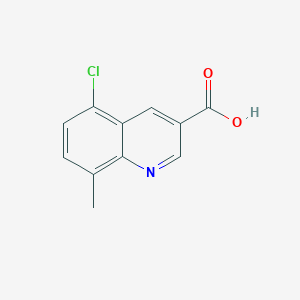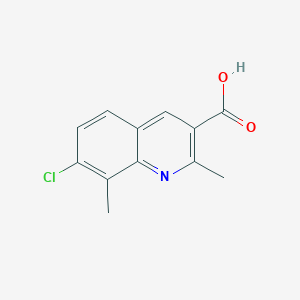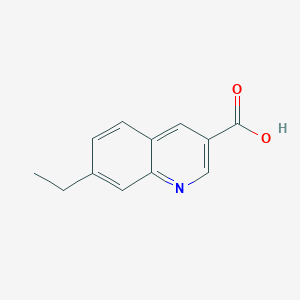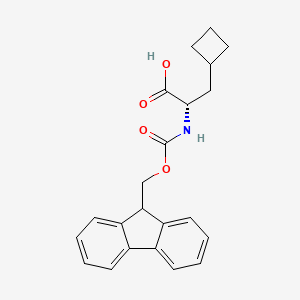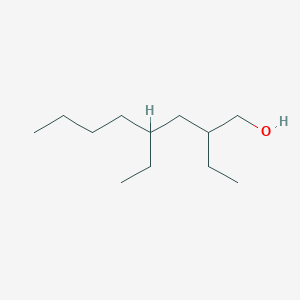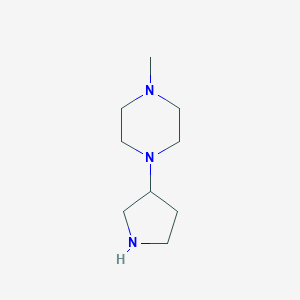
1-甲基-4-(吡咯烷-3-基)哌嗪
描述
1-Methyl-4-(pyrrolidin-3-yl)piperazine is a chemical compound with the molecular formula C9H19N3 It is a piperazine derivative, characterized by the presence of a pyrrolidine ring attached to the piperazine core
科学研究应用
1-Methyl-4-(pyrrolidin-3-yl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain chemical reactions.
作用机制
Target of Action
The primary target of 1-Methyl-4-(pyrrolidin-3-yl)piperazine is the muscle membrane GABA receptors . GABA (γ-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system .
Mode of Action
1-Methyl-4-(pyrrolidin-3-yl)piperazine binds directly and selectively to these GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis . This action is mediated by its agonist effects upon the inhibitory GABA receptor .
Biochemical Pathways
The interaction of 1-Methyl-4-(pyrrolidin-3-yl)piperazine with GABA receptors affects the GABAergic neurotransmission pathway This pathway is primarily responsible for reducing neuronal excitability throughout the nervous system
Pharmacokinetics
The physicochemical properties of pyrrolidine compounds, a class to which 1-methyl-4-(pyrrolidin-3-yl)piperazine belongs, have been noted to provide excellent in vitro and in vivo pharmacokinetics properties in multiple species .
Result of Action
The molecular and cellular effects of 1-Methyl-4-(pyrrolidin-3-yl)piperazine’s action primarily involve the induction of flaccid paralysis due to its interaction with GABA receptors . This results in a decrease in neuronal excitability throughout the nervous system .
Action Environment
It is known that the compound is stable at normal shipping temperatures and has a storage temperature of 4 degrees celsius
生化分析
Biochemical Properties
1-Methyl-4-(pyrrolidin-3-yl)piperazine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves binding to the active sites of these enzymes, potentially inhibiting or modifying their activity. Additionally, 1-Methyl-4-(pyrrolidin-3-yl)piperazine may interact with neurotransmitter receptors, influencing signal transduction pathways .
Cellular Effects
The effects of 1-Methyl-4-(pyrrolidin-3-yl)piperazine on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in detoxification processes, likely through its interaction with cytochrome P450 enzymes . Furthermore, 1-Methyl-4-(pyrrolidin-3-yl)piperazine can modulate cellular metabolism by affecting the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, 1-Methyl-4-(pyrrolidin-3-yl)piperazine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, 1-Methyl-4-(pyrrolidin-3-yl)piperazine can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall biochemical impact.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-4-(pyrrolidin-3-yl)piperazine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade when exposed to light or high temperatures . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to 1-Methyl-4-(pyrrolidin-3-yl)piperazine can lead to significant changes in cellular processes .
Dosage Effects in Animal Models
The effects of 1-Methyl-4-(pyrrolidin-3-yl)piperazine vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to significant physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of 1-Methyl-4-(pyrrolidin-3-yl)piperazine can result in toxic or adverse effects, highlighting the importance of dosage regulation in experimental settings .
Metabolic Pathways
1-Methyl-4-(pyrrolidin-3-yl)piperazine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites in the body . Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of 1-Methyl-4-(pyrrolidin-3-yl)piperazine within cells and tissues are influenced by various factors. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within certain tissues can impact its overall activity and function .
Subcellular Localization
1-Methyl-4-(pyrrolidin-3-yl)piperazine’s subcellular localization is crucial for its activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns can influence its interactions with other biomolecules and its overall biochemical effects .
准备方法
The synthesis of 1-Methyl-4-(pyrrolidin-3-yl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpiperazine with pyrrolidine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure the formation of the desired product.
In industrial settings, the production of 1-Methyl-4-(pyrrolidin-3-yl)piperazine may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity.
化学反应分析
1-Methyl-4-(pyrrolidin-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
1-Methyl-4-(pyrrolidin-3-yl)piperazine can be compared with other similar compounds, such as:
1-Methyl-4-(3-methylpyridin-2-yl)piperazine: This compound has a similar piperazine core but with a different substituent, leading to distinct chemical and biological properties.
3-Methyl-1-(4-methylphenyl)piperazine: Another piperazine derivative with different substituents, affecting its reactivity and applications.
The uniqueness of 1-Methyl-4-(pyrrolidin-3-yl)piperazine lies in its specific structure, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
1-methyl-4-pyrrolidin-3-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3/c1-11-4-6-12(7-5-11)9-2-3-10-8-9/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNMGRFCMUWUNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562384 | |
| Record name | 1-Methyl-4-(pyrrolidin-3-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202991-92-2 | |
| Record name | 1-Methyl-4-(pyrrolidin-3-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-4-(pyrrolidin-3-yl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




